2'-Hydroxynonanophenone-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Hydroxynonanophenone-13C6 is a stable isotope-labelled compound . It’s used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It’s also used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .

Molecular Structure Analysis

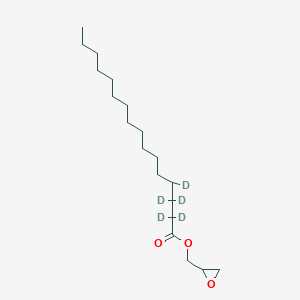

The molecular formula of 2’-Hydroxynonanophenone-13C6 is C9 [13C]6H22O2 . The IUPAC name is 1-(6-hydroxy (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)nonan-1-one . The InChI key is RNAGYCQGSMZTOH-WOZGUONDSA-N .Physical And Chemical Properties Analysis

2’-Hydroxynonanophenone-13C6 appears as a light brown oil . It’s soluble in dichloromethane . The molecular weight is 240.29 .Aplicaciones Científicas De Investigación

Miscibility and Molecular Interactions in Polymer Blends :

- Zheng and Mi (2003) investigated blends of poly(hydroxyether of bisphenol A) and poly(4-vinyl pyridine) using techniques like differential scanning calorimetry and nuclear magnetic resonance spectroscopy. They observed complete miscibility and strong intermolecular specific interactions, indicating potential applications in polymer science and materials engineering (Zheng & Mi, 2003).

Environmental Degradation of Surfactants :

- Planas et al. (2002) studied the degradation of polyethoxylated alkylphenols, environmental pollutants with endocrine-disrupting properties, in sewage treatment plants. They used isotopic dilution and high-resolution gas chromatography/mass spectrometry, employing labeled nonylphenols such as 13C6-NP, to analyze the degradation process (Planas et al., 2002).

Biodegradation Studies :

- Ulrich, Beller, and Edwards (2005) investigated the anaerobic metabolism of benzene using 13C6-labeled benzene in enrichment cultures. Their research provided insights into the mechanisms of benzene degradation, which is crucial for understanding environmental remediation and pollutant turnover (Ulrich et al., 2005).

Synthesis of Gold Nanoparticles :

- Lee and Park (2011) demonstrated the use of hydroxyphenol compounds as reducing agents for the synthesis of gold nanoparticles. This study highlights the potential application of phenolic compounds in the field of nanotechnology and material science (Lee & Park, 2011).

Preparation of Labeled Compounds :

- Ellames and Herbert (2001) described a route for preparing [13C6]-ϵ-caprolactam and [13C6]-hexamethyleneimine from [13C6]-phenol. Such synthetic methods are vital for the preparation of labeled compounds used in various research applications (Ellames & Herbert, 2001).

Analytical Methods in Fish Anesthesia :

- Klimánková et al. (2008) developed a method for determining 2-phenoxyethanol residue levels in fish tissue and blood plasma, using solid phase microextraction and gas chromatography-mass spectrometry. This research is significant for understanding the dynamics of anesthetic agents in aquatic organisms (Klimánková et al., 2008).

Safety And Hazards

Propiedades

Número CAS |

1346598-43-3 |

|---|---|

Nombre del producto |

2'-Hydroxynonanophenone-13C6 |

Fórmula molecular |

C15H22O2 |

Peso molecular |

240.293 |

Nombre IUPAC |

1-(2-hydroxyphenyl)nonan-1-one |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3/i8+1,9+1,10+1,12+1,13+1,15+1 |

Clave InChI |

RNAGYCQGSMZTOH-WOZGUONDSA-N |

SMILES |

CCCCCCCCC(=O)C1=CC=CC=C1O |

Sinónimos |

1-(2-Hydroxyphenyl)-1-nonanone-13C6, 2’-Hydroxy-nonanophenone-13C6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)